Bis(2-ethylhexyl)adipate-13C6
CAS No.:
Cat. No.: VC0205558
Molecular Formula: C₁₆¹³C₆H₄₂O₄
Molecular Weight: 376.52
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₆¹³C₆H₄₂O₄ |
|---|---|
| Molecular Weight | 376.52 |
Introduction
Chemical Properties and Structure
Bis(2-ethylhexyl)adipate-13C6 is characterized by specific isotopic labeling of the adipate portion of the molecule, making it distinguishable from its non-labeled counterpart in analytical applications. The compound maintains the same chemical properties as the non-labeled version while providing the analytical advantage of isotopic tracing.
Molecular Details
The key chemical properties of Bis(2-ethylhexyl)adipate-13C6 are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | Bis(2-ethylhexyl)adipate (adipate-13C6) |
| Molecular Formula | 13C6 C16 H42 O4 |
| Molecular Weight | 376.52 |
| Appearance | Colorless liquid |
| Odor | Petrol-like |
| Flash Point | 31°C |
| Accurate Mass | 376.328 |
The compound features six carbon-13 atoms specifically incorporated into the adipate portion of the molecule, while maintaining the standard 2-ethylhexyl side chains . This selective labeling strategy enables researchers to track the adipate moiety specifically during metabolic and environmental studies.
Structural Characteristics
Bis(2-ethylhexyl)adipate-13C6 consists of an adipic acid core (where the six carbon atoms are carbon-13 isotopes) esterified with two 2-ethylhexanol molecules. This structure maintains the same chemical reactivity as the non-labeled counterpart while providing distinct mass spectrometric signatures that allow for precise identification and quantification in complex matrices .
Synthesis and Production
The production of isotopically labeled compounds like Bis(2-ethylhexyl)adipate-13C6 requires specialized synthetic approaches to incorporate the 13C atoms at specific positions.
Applications in Research and Analysis
Bis(2-ethylhexyl)adipate-13C6 serves several critical functions in modern analytical chemistry and toxicological research.
Reference Standard Applications
The primary application of Bis(2-ethylhexyl)adipate-13C6 is as a reference standard for environmental analysis and phthalate/phthalate metabolite studies . Reference standards containing stable isotopes provide internal calibration that compensates for matrix effects and extraction variability in complex analytical workflows.
The compound is commercially available as a solution in nonane at a concentration of 100 µg/mL, with a chemical purity of 98%, making it suitable for precise quantitative analysis . This standardized form ensures reliable analytical results across different laboratories and research settings.
Metabolite Tracking Studies
One particularly valuable application of Bis(2-ethylhexyl)adipate-13C6 is in tracking the metabolism of DEHA in biological systems. Research has demonstrated that DEHA can be metabolized to various compounds that may serve as biomarkers of exposure.
A study on in vitro metabolites used 13C6-DEHA and 13C6-MEHA (mono-2-ethylhexyl adipate, a primary metabolite) to investigate metabolic pathways. This research identified oxidative metabolites including 13C6-MEHHA (mono-2-ethylhydroxyhexyl adipate) and 13C6-MEOHA (mono-2-ethyloxohexyl adipate), confirming the identity of these compounds as valid biomarkers of DEHA exposure .
The metabolic pathway investigation was facilitated by the following analytical parameters:
| DEHA metabolite | m/z (precursor) | m/z (product) | CE (eV) | S-Lens (V) |
|---|---|---|---|---|
| adipic acid | 145 | 83 | 13 | 53 |
| mono-2-ethylhexyl adipate (MEHA) | 257 | 83 | 15 | 72 |
| mono-2-ethylhydroxyhexyl adipate (MEHHA) | 273 | 83 | 15 | 72 |
| mono-2-ethyloxohexyl adipate (MEOHA) | 271 | 83 | 15 | 72 |
These parameters were optimized for detection using ESI-tandem mass spectrometry following enzymatic hydrolysis with β-glucuronidase and online solid phase extraction .
Toxicological Considerations
While Bis(2-ethylhexyl)adipate-13C6 itself is primarily used as an analytical standard, the toxicological properties of its non-labeled counterpart (DEHA) are relevant to understanding the significance of its detection and quantification.
Health Effects of DEHA
The parent compound DEHA has been extensively studied for potential health effects. At high doses, DEHA can cause adverse health effects in rats, with repeated exposure studies showing:
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Reduced body weight gains at approximately 400 mg/kg bw/day and higher in rats
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NOAELs (No Observed Adverse Effect Levels) of 189 mg/kg bw/day in rats and 451 mg/kg bw/day in mice
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Dose-dependent changes including increased relative liver and kidney weights
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Biochemical and morphological evidence of peroxisome proliferation in the liver, leading to hepatic hypertrophy
Carcinogenicity Assessment
The US Environmental Protection Agency (US EPA) has classified DEHA as a Class C Carcinogen (possible human carcinogen), based on an observed increase in the incidence of liver tumors in female mice. Studies showed a significantly higher incidence of hepatocellular neoplasms (carcinoma & adenoma) in female mice at dose levels of 12000 and 25000 ppm (estimated at 3222 and 8623 mg/kg bw/day) .
Developmental Toxicity
DEHA is hydrolyzed to adipic acid and 2-ethylhexanol, with the latter being oxidized to ethylhexanoic acid. Ethylhexanoic acid is a known potent developmental toxin, suggesting that DEHA may cause developmental toxicity through its metabolites. In developmental studies, a NOAEL of 200 mg/kg bw/day was established for developmental toxicity, based on a dose-related decrease in postnatal survival .
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